molecular formula C10H8FNO3 B8777258 Methyl 5-fluoro-6-hydroxy-1H-indole-2-carboxylate

Methyl 5-fluoro-6-hydroxy-1H-indole-2-carboxylate

Cat. No. B8777258
M. Wt: 209.17 g/mol
InChI Key: AQNPHJZHDHFRKM-UHFFFAOYSA-N
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Patent
US07361682B2

Procedure details

A solution of 20.2 g (0.067 mol) 6-benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester in 800 ml ethyl acetate was treated with 2 g (10%) Pd/C and hydrogenated at 1 bar for 2 h. After filtration and evaporation the residue was re-crystallized from ethyl acetate. The crystals were filtered off washed with diethyl ether and dried at 40° C. under vacuum to yield 10.9 g (74%) of the title compound as white crystals. MS (m/e): 208.1 (MH−, 100%).
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[NH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][C:10]([F:14])=[C:9]([O:15]CC1C=CC=CC=1)[CH:8]=2)=[O:4]>C(OCC)(=O)C.[Pd]>[CH3:1][O:2][C:3]([C:5]1[NH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][C:10]([F:14])=[C:9]([OH:15])[CH:8]=2)=[O:4]

Inputs

Step One
Name
Quantity
20.2 g
Type
reactant
Smiles
COC(=O)C=1NC2=CC(=C(C=C2C1)F)OCC1=CC=CC=C1
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration and evaporation the residue
CUSTOM
Type
CUSTOM
Details
was re-crystallized from ethyl acetate
FILTRATION
Type
FILTRATION
Details
The crystals were filtered off
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried at 40° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1NC2=CC(=C(C=C2C1)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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